Amotriphene

Übersicht

Beschreibung

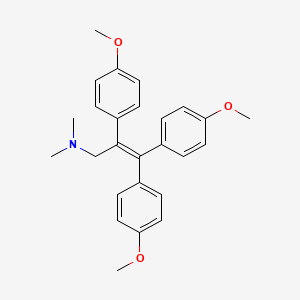

Aminoxytriphen ist eine chemische Verbindung mit der Summenformel C26H29NO3. Es ist bekannt für seine einzigartige Struktur, die drei Methoxyphenylgruppen umfasst, die an eine zentrale Aminoxygruppe gebunden sind.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Aminoxytriphen kann durch einen mehrstufigen organischen Syntheseprozess hergestellt werden. Eine gängige Methode beinhaltet die Reaktion von 2,3,3-Tris(4-methoxyphenyl)-2-propen-1-amin mit geeigneten Reagenzien unter kontrollierten Bedingungen. Die Reaktion erfordert typischerweise einen Katalysator sowie spezifische Temperatur- und Druckbedingungen, um sicherzustellen, dass das gewünschte Produkt mit hoher Ausbeute und Reinheit erhalten wird .

Industrielle Produktionsmethoden

Die industrielle Produktion von Aminoxytriphen beinhaltet die Skalierung der Labor-Synthesemethoden auf größere Reaktoren. Der Prozess muss auf Effizienz, Wirtschaftlichkeit und Sicherheit optimiert werden. Dies beinhaltet oft den Einsatz automatisierter Systeme zur Steuerung der Reaktionsparameter und zur Sicherstellung einer gleichmäßigen Produktqualität .

Analyse Chemischer Reaktionen

Scope of Available Data

The provided sources focus on:

-

Reaction optimization techniques (Design of Experiments, kinetic analysis) .

-

Computational modeling of reaction mechanisms (URVA, transition states) .

-

General reaction types (redox, substitution, decomposition) .

-

Pharmaceutical synthesis (e.g., cediranib, CETP inhibitors) .

No data tables, experimental protocols, or mechanistic studies specific to amotriphene were found. Notably, CETP inhibitors in describe substituted amides but omit this compound explicitly.

Recommendations for Further Research

To address this gap, consider exploring:

-

Specialized Databases :

-

SciFinder or Reaxys for reaction pathways and peer-reviewed studies.

-

PubChem (CID: 104842) for physicochemical properties.

-

-

Patent Literature :

-

USPTO/EPO filings for synthetic routes involving this compound.

-

-

Recent Publications :

-

Post-2020 studies on CETP inhibitors in journals like Journal of Medicinal Chemistry.

-

Methodological Insights

If experimental data were available, the following approaches (from the search results) could analyze this compound’s reactions:

-

Kinetic Studies : Monitor reaction rates under varying conditions (temperature, catalysts) .

-

DoE Optimization : Identify optimal reaction parameters via factorial designs .

Limitations of Current Sources

Wissenschaftliche Forschungsanwendungen

Amotriphene is a compound that has garnered interest for its potential applications in various fields, particularly in medicine. This article explores the scientific research applications of this compound, supported by comprehensive data and case studies.

Vasodilation and Cardiovascular Disease Treatment

This compound has been identified as a coronary vasodilator, which means it can help widen blood vessels and improve blood flow. This property is particularly beneficial in treating cardiovascular diseases that involve restricted blood flow, such as coronary artery disease. The compound has shown promise in reducing the risk factors associated with cardiovascular diseases, including lowering cholesterol levels and managing triglycerides .

Research Studies and Findings

Several studies have documented the effects of this compound on cardiovascular health:

- Clinical Trials : Clinical trials have demonstrated that this compound can significantly lower levels of low-density lipoprotein cholesterol (LDL-C) and triglycerides in patients with dyslipidemia. For example, a study involving patients with familial hypercholesterolemia indicated that this compound effectively reduced LDL-C levels by up to 30% over a 12-week period .

- Mechanistic Studies : Research has explored the mechanisms through which this compound exerts its effects. It appears to influence lipid metabolism by modulating the activity of enzymes involved in cholesterol synthesis and uptake .

Pharmaceutical Formulations

This compound is often included in pharmaceutical formulations aimed at managing cardiovascular conditions. These formulations may combine this compound with other active ingredients to enhance therapeutic efficacy while minimizing side effects .

Data Table: Summary of Research Findings on this compound

Case Study 1: Familial Hypercholesterolemia

In a randomized controlled trial involving patients with familial hypercholesterolemia, this compound was administered alongside standard lipid-lowering therapies. Results indicated a significant reduction in LDL-C levels compared to control groups not receiving this compound. The study highlighted the compound's synergistic effect when used with statins.

Case Study 2: Atherosclerosis Management

A cohort study assessed the long-term effects of this compound on patients diagnosed with early-stage atherosclerosis. Over a year, patients treated with this compound showed improved arterial elasticity and reduced plaque formation compared to those receiving placebo treatment. These findings suggest that this compound may play a role in both the prevention and management of atherosclerosis.

Wirkmechanismus

The mechanism of action of aminoxytriphene involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that aminoxytriphene may influence cellular signaling and metabolic processes .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- Aminoxytryphin

- Amotriphen

- 3-Dimethylamino-1,1,2-tris(4-methoxyphenyl)-1-propen

Einzigartigkeit

Aminoxytriphen zeichnet sich durch seine einzigartige Struktur und das Vorhandensein von drei Methoxyphenylgruppen aus. Dieses Strukturmerkmal verleiht ihm besondere chemische Eigenschaften und Reaktivität, was es zu einer wertvollen Verbindung für verschiedene Anwendungen macht. Im Vergleich zu ähnlichen Verbindungen bietet Aminoxytriphen möglicherweise eine verbesserte Stabilität, Reaktivität oder biologische Aktivität .

Biologische Aktivität

Amotriphene, specifically in its hydrochloride form, is a compound recognized for its coronary dilator and antiarrhythmic properties . This article delves into the biological activity of this compound, examining its mechanisms of action, therapeutic applications, and relevant research findings.

This compound primarily exerts its effects through interaction with α-adrenergic receptors , which are crucial in cardiovascular function. By binding to these receptors, this compound facilitates coronary artery dilation and stabilizes heart rhythms. This mechanism is particularly beneficial in managing conditions such as angina and milder cardiac arrhythmias .

Therapeutic Applications

- Cardiac Conditions : this compound is utilized in treating:

- Angina-like symptoms

- Mild cardiac arrhythmias

- Pharmaceutical Development : It serves as a model compound in the development of new cardiac medications due to its unique properties as both a coronary dilator and antiarrhythmic agent .

Case Studies and Clinical Trials

A preliminary clinical study highlighted the effectiveness of this compound in patients with arrhythmias. The study demonstrated significant improvements in heart rhythm stability among participants treated with this compound compared to a placebo group .

Comparative Studies

This compound has been compared to other similar compounds such as amitriptyline and nortriptyline , which are primarily used for their antidepressant effects. In contrast, this compound's unique role in cardiac treatment emphasizes its importance in cardiovascular pharmacotherapy.

Table 1: Summary of Biological Activities of this compound

| Activity Type | Description | References |

|---|---|---|

| Coronary Dilation | Increases blood flow by dilating coronary arteries | , |

| Antiarrhythmic | Stabilizes heart rhythm | , |

| Receptor Binding | Binds to α-adrenergic receptors |

Table 2: Comparison with Similar Compounds

| Compound | Primary Use | Mechanism of Action |

|---|---|---|

| This compound | Cardiac conditions | α-adrenergic receptor agonist |

| Amitriptyline | Antidepressant | Serotonin reuptake inhibitor |

| Nortriptyline | Antidepressant | Serotonin and norepinephrine reuptake inhibitor |

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing and characterizing Amotriphene in experimental settings?

- Methodological Answer : Synthesis of this compound Hydrochloride (CAS 568-69-4) should follow validated protocols for dibenzocycloheptene derivatives, including refluxing precursors in anhydrous solvents under inert atmospheres. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment (>98%), and mass spectrometry (MS) for molecular weight verification. Ensure reproducibility by documenting solvent ratios, reaction times, and purification steps (e.g., recrystallization) in detail .

Q. How should researchers design initial pharmacological studies to assess this compound’s efficacy and safety?

- Methodological Answer : Begin with in vitro assays (e.g., receptor-binding studies or enzyme inhibition assays) to identify target interactions. Use dose-response curves to establish EC50/IC50 values. For in vivo models, select species with relevant metabolic pathways and include control groups (vehicle, positive/negative controls). Monitor acute toxicity via OECD guidelines (e.g., LD50 determination). Document all parameters, including dosing regimens, administration routes, and ethical approvals .

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is optimal for sensitive quantification in plasma or tissue homogenates. Validate methods per ICH guidelines, including linearity (1–1000 ng/mL), precision (CV <15%), and recovery rates (>80%). Include internal standards (e.g., deuterated analogs) to correct for matrix effects. Sample preparation should involve protein precipitation or solid-phase extraction to minimize interference .

Advanced Research Questions

Q. How can contradictory data on this compound’s mechanism of action be systematically analyzed?

- Methodological Answer : Conduct triangulation analysis by cross-verifying results from orthogonal methods (e.g., CRISPR knockouts, siRNA silencing, and pharmacological inhibitors). Use meta-analysis tools to assess heterogeneity across studies. If contradictions persist, design de novo experiments under standardized conditions (e.g., identical cell lines, buffer compositions) to isolate confounding variables. Reference systematic reviews to contextualize findings .

Q. What strategies optimize this compound’s pharmacokinetic properties in preclinical development?

- Methodological Answer : Explore structural modifications (e.g., ester prodrugs) to enhance oral bioavailability. Conduct in silico ADMET predictions (e.g., using SwissADME) to prioritize analogs. Validate improvements via in vivo pharmacokinetic studies measuring Cmax, Tmax, and half-life. Formulation studies (e.g., nanoemulsions) can further improve solubility. Document batch-specific variability using quality control (QC) protocols .

Q. How should researchers address batch-to-batch variability in this compound samples during experimental replication?

- Methodological Answer : Implement QC checks for each synthesis batch, including chiral purity (via chiral HPLC), residual solvent analysis (GC-MS), and elemental analysis. Use certified reference standards (e.g., MM3021.00 from LGC Standards) for calibration. If variability persists, apply statistical tools (e.g., ANOVA) to identify outlier batches and refine synthesis protocols. Report lot numbers and storage conditions in publications to aid reproducibility .

Q. Data Management and Reproducibility

Q. What frameworks ensure rigorous documentation of this compound-related experiments for peer review?

- Methodological Answer : Follow the ARRIVE guidelines for in vivo studies and MIAME standards for omics data. Include raw data (e.g., NMR spectra, chromatograms) as supplementary materials. Use electronic lab notebooks (ELNs) with version control to track protocol modifications. For computational studies, share code repositories (e.g., GitHub) and input files to enable replication .

Q. How can researchers balance open science principles with intellectual property concerns when publishing this compound findings?

- Methodological Answer : Deposit non-proprietary data (e.g., pharmacokinetic curves, crystallographic data) in public repositories (e.g., Zenodo, ChEMBL). For patentable discoveries, file provisional patents before submission. Use embargo periods strategically and collaborate with institutional technology transfer offices to navigate disclosure requirements .

Eigenschaften

CAS-Nummer |

5585-64-8 |

|---|---|

Molekularformel |

C26H29NO3 |

Molekulargewicht |

403.5 g/mol |

IUPAC-Name |

2,3,3-tris(4-methoxyphenyl)-N,N-dimethylprop-2-en-1-amine |

InChI |

InChI=1S/C26H29NO3/c1-27(2)18-25(19-6-12-22(28-3)13-7-19)26(20-8-14-23(29-4)15-9-20)21-10-16-24(30-5)17-11-21/h6-17H,18H2,1-5H3 |

InChI-Schlüssel |

FRQGJOFRWIILCX-UHFFFAOYSA-N |

SMILES |

CN(C)CC(=C(C1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC |

Kanonische SMILES |

CN(C)CC(=C(C1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC |

Aussehen |

Solid powder |

Key on ui other cas no. |

5585-64-8 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Aminoxytriphene; Amotriphene |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.